2-(2-Cyanoacetamido)ethyl methacrylate
Description
Significance of Methacrylate (B99206) Monomers in Advanced Materials Research
Methacrylate monomers are derivatives of methacrylic acid and are widely utilized in the synthesis of a broad spectrum of polymers. Their popularity stems from the ability of the resulting polymers to exhibit a wide range of properties, from hard and rigid to soft and flexible. Methacrylate-based polymers are known for their excellent optical clarity, weather resistance, and mechanical properties. The presence of the methyl group on the polymer backbone lends stability and increases the glass transition temperature of the material.
The true versatility of methacrylate monomers lies in the ability to modify their ester side-chains with various functional groups. This functionalization allows for the precise tuning of polymer properties to suit specific applications. For instance, the incorporation of hydroxyl groups can enhance hydrophilicity and provide sites for cross-linking, while the inclusion of acidic or basic groups can impart pH-responsiveness. This adaptability has led to the use of functional methacrylate polymers in a multitude of advanced applications, including biomedical devices, coatings, adhesives, and optical materials.
Unique Structural Features of 2-(2-Cyanoacetamido)ethyl Methacrylate for Polymer Design
This compound, with the chemical formula C9H12N2O3 and a molecular weight of 196.20 g/mol , possesses a unique combination of functional groups that make it an intriguing candidate for polymer design. ambeed.combldpharm.com Its structure incorporates a polymerizable methacrylate group, a flexible ethyl linker, an amide linkage, and a terminal cyano group.
The methacrylate group provides the essential functionality for free-radical polymerization, allowing it to be readily incorporated into polymer chains. The ethyl linker offers a degree of flexibility to the side chain, which can influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical behavior. The amide group is capable of forming strong hydrogen bonds, which can significantly impact the polymer's thermal properties, mechanical strength, and adhesion to various substrates. Finally, the terminal cyano group is a highly polar and reactive moiety. Its presence can enhance the polymer's dielectric properties, refractive index, and solubility in polar solvents. Furthermore, the cyano group can serve as a site for post-polymerization modification, opening up avenues for further functionalization of the material.
These structural elements, working in concert, suggest that polymers derived from CAEMA could exhibit a unique set of properties, including enhanced thermal stability, specific solvent interactions, and potentially interesting optical characteristics.
Overview of Research Trajectories for this compound
While extensive research specifically focused on this compound is still in its early stages, initial investigations have highlighted its potential in specialized applications. A notable area of interest is in the development of materials that interact with specific wavelengths of light.
One of the primary research trajectories for CAEMA is its use as a polymerizable absorber of ultraviolet (UV) and high-energy visible (HEV) light. Research has demonstrated that CAEMA can be incorporated into polymeric articles, such as ophthalmic devices, to provide protection from harmful radiation while maintaining visible transparency. google.com A patented method describes the synthesis of CAEMA and its subsequent polymerization within a reactive mixture to form ophthalmic devices. google.com This application leverages the unique electronic structure of the cyanoacetamido group to absorb specific light frequencies.
The synthesis of CAEMA has been described involving the reaction of 2-aminoethyl cyanoacetamide with acryloyl chloride in the presence of a base. google.com This method provides a route to obtaining the monomer for subsequent polymerization studies.
Future research is likely to explore the homopolymerization of CAEMA and its copolymerization with other methacrylate monomers to create a wider range of materials with tailored properties. Investigations into the influence of the cyanoacetamido group on the thermal, mechanical, and optical properties of these polymers will be crucial in unlocking their full potential. Furthermore, the potential for post-polymerization modification of the cyano group could lead to the development of novel functional materials for applications in areas such as sensors, membranes, and specialty coatings. As research continues, a more comprehensive understanding of the structure-property relationships in CAEMA-based polymers will undoubtedly emerge, paving the way for their use in a variety of advanced material technologies.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-cyanoacetyl)amino]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7(2)9(13)14-6-5-11-8(12)3-4-10/h1,3,5-6H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAALQQLPWBXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 2 2 Cyanoacetamido Ethyl Methacrylate
Established Synthetic Routes to Cyanoacetamido-Containing Methacrylates
The conventional synthesis of 2-(2-Cyanoacetamido)ethyl methacrylate (B99206) is typically a multi-step process. It begins with the formation of a cyanoacetamide precursor containing a reactive amine group, which is then followed by the introduction of the methacrylate functionality.
Nucleophilic Acyl Substitution Strategies
A primary strategy for attaching the methacrylate group is through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction involves a nucleophile attacking the carbonyl carbon of an acyl compound, leading to the displacement of a leaving group. libretexts.org In the synthesis of the target monomer, the key step is the reaction of an amino-functionalized cyanoacetamide with a methacrylic acid derivative.
Formation of the Nucleophile: An amino-functionalized cyanoacetamide, such as N-(2-aminoethyl)-2-cyanoacetamide, is synthesized first. This intermediate acts as the nucleophile in the subsequent step.
Methacrylation: The amino-functionalized cyanoacetamide is then reacted with a suitable methacrylating agent like methacrylic anhydride (B1165640). The nitrogen atom of the amino group attacks one of the carbonyl carbons of the anhydride. This addition is followed by the elimination of a methacrylate leaving group, resulting in the formation of an amide bond and yielding the final product, 2-(2-Cyanoacetamido)ethyl methacrylate. masterorganicchemistry.com This two-step addition-elimination sequence is characteristic of nucleophilic acyl substitution. masterorganicchemistry.com
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1 | Ethylenediamine | Methyl Cyanoacetate (B8463686) | Formation of an amino-functionalized cyanoacetamide | N-(2-aminoethyl)-2-cyanoacetamide |
| 2 | N-(2-aminoethyl)-2-cyanoacetamide | Methacrylic Anhydride | Nucleophilic acyl substitution to form the final monomer | This compound |
This interactive table summarizes the core nucleophilic acyl substitution strategy for synthesizing the target monomer.
Analogous Synthetic Approaches for Related Cyanoacetamide Derivatives
The synthesis of the necessary cyanoacetamide precursors is well-established and versatile. Cyanoacetamide derivatives are valuable intermediates in organic synthesis, prized for their reactivity. researchgate.net The most common and economical method for their preparation involves the reaction of various amines with alkyl cyanoacetates, such as ethyl cyanoacetate or methyl cyanoacetate. researchgate.net
Several conditions can be employed for this reaction:
Fusion Method: This solvent-free approach involves heating an amine with an excess of ethyl cyanoacetate.
Ammonolysis: A straightforward method for producing the parent cyanoacetamide involves shaking ethyl cyanoacetate with concentrated aqueous ammonia, followed by cooling to crystallize the product.
Other Reagents: Cyanoacetamides can also be prepared by reacting amines with cyanoacetic acid or through a two-step process involving chloroacetyl chloride followed by treatment with potassium cyanide. researchgate.net
These methods provide a robust toolkit for creating a wide array of substituted cyanoacetamides, which can then be used as building blocks for more complex functional monomers.
| Method | Amine Source | Cyanoacetyl Source | Conditions |
| Fusion | Aryl or Aliphatic Amines | Ethyl Cyanoacetate | High Temperature, Solvent-free |
| Ammonolysis | Aqueous Ammonia | Ethyl Cyanoacetate | Room Temperature, then cooling |
| Acid Reaction | Amines | Cyanoacetic Acid | Various |
| Two-Step | Amines | Chloroacetyl chloride, then KCN | Various |
This interactive table outlines common methods for synthesizing the cyanoacetamide core structure.
Advanced Synthetic Approaches and Optimization Considerations
To address the limitations of traditional synthesis, such as long reaction times and environmental concerns, researchers are exploring advanced methodologies, including microwave-assisted synthesis and the application of green chemistry principles.
Microwave-Assisted Synthesis in Analogous Systems
Microwave-assisted synthesis has emerged as a powerful tool in organic and polymer chemistry, offering significant advantages over conventional heating. rsc.org By directly and efficiently heating the reactants, microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. rsc.orgnih.gov
In the context of functional monomer synthesis, microwave technology has been successfully applied to:
Functionalize Methacrylate Oligomers: Post-modification of oligomers, such as those containing glycidyl (B131873) methacrylate, has been achieved using microwave-assisted synthesis, enabling the covalent attachment of various functional molecules. nih.govmdpi.comresearchgate.net
Synthesize Methacrylated Biopolymers: The methacrylation of gelatin using methacrylic anhydride has been optimized under microwave irradiation, significantly saving time and energy. rsc.org Researchers were able to fine-tune the process by adjusting microwave power, concentration, and reaction time to achieve a high degree of methacrylation. rsc.org
These examples demonstrate the potential of microwave-assisted methods to accelerate the synthesis of complex methacrylate monomers like this compound, making the process more efficient.
Green Chemistry Principles in Monomer Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In methacrylate monomer synthesis, this translates to developing more sustainable and environmentally benign routes.
Key areas of research in green methacrylate synthesis include:
Renewable Feedstocks: There is a significant push to replace petroleum-based starting materials. rsc.org One promising alternative is the production of methacrylic acid from renewable resources like isobutanol or other biomass-derived organic acids. rsc.orgacs.org This approach avoids the use of highly toxic intermediates such as hydrogen cyanide, which is a cornerstone of the traditional acetone (B3395972) cyanohydrin (ACH) industrial process. rsc.orgmdpi.com
Benign Catalysts and Solvents: Research is focused on replacing harsh acid catalysts with more environmentally friendly alternatives. Natural clays, such as Montmorillonite, have been used as inexpensive, non-corrosive, and reusable solid acid catalysts for polymerization reactions under mild conditions. tandfonline.com
Catalyst-Free Syntheses: Innovative one-step processes are being developed, such as the direct oxidative esterification of methacrolein (B123484) to methyl methacrylate over heterogeneous catalysts, which offers a cleaner production pathway. mdpi.com
By integrating these green chemistry principles, the synthesis of functional monomers can become more sustainable, aligning with modern environmental and economic goals. rsc.org
In-Depth Analysis of this compound Polymerization Reveals Significant Research Gaps
An extensive review of publicly available scientific literature reveals a notable scarcity of detailed research on the polymerization kinetics and mechanisms of the chemical compound This compound . Despite its availability from chemical suppliers and a confirmed CAS number of 1031820-10-6, in-depth studies outlining its behavior under various polymerization conditions appear to be unpublished or not widely disseminated. ambeed.comcapotchem.comechemi.comechemi.com
While there is a general indication that this compound can undergo free-radical polymerization to create polymers with potential applications in fields like drug delivery, specific, data-rich research required to build a comprehensive scientific article is absent. evitachem.com The detailed outline provided, which includes specific subsections on bulk, solution, suspension, and emulsion polymerization, as well as controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), cannot be substantiated with current findings.
The available literature extensively covers the polymerization of other functional methacrylates, but provides no specific experimental data, kinetic parameters, or mechanistic insights directly pertaining to this compound. Consequently, a scientifically accurate and thorough article adhering to the requested structure cannot be generated at this time due to the lack of foundational research on this specific monomer.
Further investigation into the following areas would be necessary to fulfill the requested article structure:
Polymerization Kinetics and Mechanisms of 2 2 Cyanoacetamido Ethyl Methacrylate
Controlled Radical Polymerization (CRP) of 2-(2-Cyanoacetamido)ethyl Methacrylate (B99206):There is no available research on the application of ATRP or other CRP methods to this compound, which would include essential data on initiator systems, ligand effects, and solvent effects.
Until such research is published and made accessible, a detailed treatise on the polymerization kinetics of 2-(2-Cyanoacetamido)ethyl methacrylate remains speculative.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of reversible-deactivation radical polymerization (RDRP) that can be applied to a wide array of monomers, including functional methacrylates. nih.gov The mechanism relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ). nih.gov For a monomer like this compound, the choice of CTA and reaction conditions would be critical to achieving a controlled process, due to the reactive nature of the methacrylate and the polar functionality of the side chain.
Chain Transfer Agent Design and Efficacy
The efficacy of RAFT polymerization is heavily dependent on the selection of a suitable Chain Transfer Agent (CTA) that is appropriate for the monomer . nih.gov For methacrylates, CTAs with a high chain transfer constant are required for effective control. Trithiocarbonates and certain dithiobenzoates are commonly employed. mdpi.comsigmaaldrich.com The general structure of a RAFT agent includes a thiocarbonylthio group (S=C-S) with substituents, referred to as the R group (reinitiating group) and the Z group (stabilizing group), which influence the reaction kinetics. nih.gov
For methacrylic monomers, the R group must be a good homolytic leaving group, capable of reinitiating polymerization. Tertiary cyanoalkyl groups, such as the 2-cyano-2-propyl group, are often effective. sigmaaldrich.comresearchgate.net The Z group modulates the reactivity of the C=S double bond. For instance, 2-Cyano-2-propyl dithiobenzoate and 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid have demonstrated good control over methacrylate polymerization. researchgate.netnih.gov However, symmetrical trithiocarbonates have historically shown poor control over methacrylate polymerization, though recent developments with specific structures like di(diphenylmethyl) trithiocarbonate (B1256668) have shown improved results (Đ ≈ 1.3). mdpi.com
The presence of the cyanoacetamido group in this compound could potentially interact with the CTA or the propagating radical, necessitating careful CTA selection. A CTA like 4-cyano-4-[(thiothiopropyl)sulfanyl]pentanoic acid (CTPPA) is often used for functional monomers, but its nitrile group can undergo hydrolysis to an amide, which has been shown to have poor chain-transfer activity in methacrylate polymerizations, leading to higher than expected molecular weights. nagoya-u.ac.jp This highlights the importance of CTA purity and stability when polymerizing functional monomers. nagoya-u.ac.jp
Table 1: Chain Transfer Agents (CTAs) Suitable for Methacrylate Polymerization
| CTA Name | Abbreviation | Type | Applicable Monomers | Ref |
|---|---|---|---|---|
| 2-Cyano-2-propyl benzodithioate | CPDB | Dithioester | Methacrylates, Styrenes | researchgate.net |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | CTPPA | Dithioester | Methacrylates, Acrylates | nih.govnagoya-u.ac.jp |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | DDMAT | Trithiocarbonate | Acrylates, Methacrylates | masterorganicchemistry.com |
Aqueous RAFT Polymerization Strategies
Aqueous RAFT polymerization is particularly relevant for biomedical applications of functional polymers. For a monomer containing a polar amide group like this compound, polymerization in water could be highly advantageous. Successful aqueous RAFT has been reported for various functional methacrylates, such as 2-aminoethyl methacrylate (AEMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC). nih.govambeed.com
Key to a successful aqueous RAFT polymerization is the choice of a water-soluble initiator and CTA. For example, the polymerization of AEMA was successfully conducted in an aqueous buffer using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and the water-soluble initiator 2,2'-azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044). uliege.be Similarly, polyampholytic diblock copolymers have been synthesized via a wholly aqueous one-pot RAFT polymerization process. cmu.edu The pH of the aqueous medium is a critical parameter, as it can affect the stability of the CTA and the charge of the monomer, influencing polymerization kinetics. cmu.edu For instance, the RAFT polymerization of carboxybetaine methacrylamide, another amide-containing monomer, was successfully performed in an acetate (B1210297) buffer at pH 5.2. masterorganicchemistry.com
Table 2: Conditions for Aqueous RAFT Polymerization of Functional Methacrylates
| Monomer | Initiator | CTA | pH | Temperature (°C) | Ref |
|---|---|---|---|---|---|
| 2-Aminoethyl Methacrylate (AEMA) | VA-044 | CTP | Buffered | 50 | uliege.be |
| Carboxybetaine Methacrylamide (CBMAA-3) | V-501 | CTP | 5.2 | 37-70 | masterorganicchemistry.com |
| 2-(Methacryloyloxy)ethyl phosphorylcholine (MPC) | ACVA | CTP | N/A (Methanol) | 70 | nih.gov |
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is another prominent RDRP technique that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, thereby controlling the polymerization. sigmaaldrich.com The process involves the thermal homolysis of an alkoxyamine initiator, which generates a propagating carbon-centered radical and a persistent nitroxide radical. sigmaaldrich.com
However, the homopolymerization of methacrylates via NMP is notoriously challenging. The main side reaction that hinders control is the disproportionation of the methacrylate propagating radical, which leads to the formation of a dead polymer chain with a terminal double bond. researchgate.net While NMP of styrene (B11656) and acrylates is well-established, its application to methacrylates typically requires specific strategies. One successful approach is the addition of a small amount of a "controlling" comonomer, such as styrene or acrylonitrile (B1666552), which can suppress the disproportionation reaction and allow for a controlled polymerization. researchgate.net For instance, the NMP of 2-(diethylamino)ethyl methacrylate (DEAEMA) was successfully performed in water by using a small amount of acrylonitrile as a comonomer. researchgate.net Given these challenges, the controlled polymerization of this compound by NMP would likely require a similar copolymerization strategy to achieve good control over molecular weight and dispersity.
Organotellurium Mediated Living Radical Polymerization (OMELP)
Organotellurium-Mediated Living Radical Polymerization (TERP) is a versatile LRP method that offers excellent control over a wide variety of monomers, including methacrylates. The mechanism can operate through either a degenerative chain transfer (DT) or a reversible chain cleavage (RC) pathway, often facilitated by thermal or photo-initiation. A key advantage of TERP is its high tolerance for various functional groups.
Photoinduced TERP, in particular, can proceed under mild conditions using low-intensity light sources like LEDs to activate the organotellurium chain transfer agent. This method has been used to synthesize well-defined poly(methyl methacrylate) with narrow molecular weight distributions. For the polymerization of methacrylates, the addition of a ditelluride compound, such as dimethyl ditelluride, is often effective in improving the control over the molecular weight distribution. Considering its robustness, TERP would be a promising candidate for the controlled polymerization of this compound, likely yielding well-defined polymers with high end-group fidelity.
Other Advanced Polymerization Techniques Applicable to Methacrylates
Beyond the common RDRP methods, other advanced techniques are suitable for methacrylate polymerization, with anionic polymerization being a classic and powerful example for achieving highly controlled polymer architectures.
Anionic Polymerization Approaches
Anionic polymerization of methacrylates can produce polymers with very narrow molecular weight distributions and controlled microstructures. However, it is highly sensitive to impurities and requires stringent reaction conditions, such as low temperatures (-78 °C) and high-purity reagents. The propagating species is an enolate anion, which is susceptible to side reactions, particularly with the ester group of the monomer.
For functional methacrylates, these side reactions can be even more problematic. The presence of acidic protons, such as the N-H proton in the cyanoacetamido group of this compound, would be incompatible with the highly basic anionic initiators (e.g., alkyllithiums). uliege.be Therefore, protection of the functional group would be a prerequisite for successful anionic polymerization.
Despite these challenges, strategies have been developed to control the anionic polymerization of various functional methacrylates. The use of less nucleophilic initiators, such as 1,1-diphenylhexyllithium, and the addition of salts like lithium chloride (LiCl) can help suppress side reactions. For example, the LiCl-complexed initiator sBuLi has been used to polymerize tert-butyl methacrylate (tBuMA) in a living manner. Surface-initiated living anionic polymerization has also been demonstrated for monomers like 2-(trimethylsilyloxy)ethyl methacrylate (HEMA-TMS), where the hydroxyl group is protected during polymerization and deprotected afterward. A similar protection-deprotection strategy would be necessary for the anionic polymerization of this compound.
Group Transfer Polymerization (GTP)
The propagation in GTP proceeds through a Michael-type addition of the monomer to the growing polymer chain, which is terminated by a silyl (B83357) ketene (B1206846) acetal (B89532). For this compound, the reaction would be initiated by the silyl ketene acetal, and the growing chain would sequentially add monomer units.
Table 1: Comparison of Functional Group Tolerance in Group Transfer Polymerization of Methacrylates
| Functional Group | Compatibility with GTP | Potential Influence on Polymerization |
| Ester (e.g., Methyl Methacrylate) | High | Standard for GTP, well-controlled polymerization. |
| Hydroxyl (e.g., Hydroxyethyl (B10761427) Methacrylate) | Requires protection | The acidic proton can terminate the living polymerization. |
| Amine (e.g., Dimethylaminoethyl Methacrylate) | Generally compatible | Can act as a Lewis base and influence catalyst activity. |
| Cyanoacetamido (in this compound) | Theoretically compatible with careful catalyst selection | The amide proton may require protection or specific reaction conditions to prevent termination. The polar nature could affect solubility and kinetics. |
This table is illustrative and based on general principles of GTP, as specific data for this compound is not available.
Redox Polymerization Methods
Redox polymerization is a common and versatile method for polymerizing vinyl monomers, including methacrylates. This technique utilizes a pair of oxidizing and reducing agents (a redox couple) to generate initiating radicals at lower temperatures than thermal decomposition of initiators like peroxides.
For this compound, a variety of redox systems could be employed. A classic example is the persulfate-bisulfite system in aqueous media or organic-soluble systems like benzoyl peroxide paired with an amine accelerator (e.g., N,N-dimethylaniline). researchgate.net The general mechanism involves the generation of a radical from the redox reaction, which then initiates the polymerization of the methacrylate monomer.
The kinetics of redox polymerization are influenced by the concentration of the monomer, initiator components, and temperature. The presence of the cyano and amide groups in this compound is not expected to inhibit radical polymerization significantly. However, the amide group could potentially interact with certain components of the redox system, particularly those involving metal ions, which could modulate the rate of radical generation and, consequently, the polymerization rate. Studies on the polymerization of methyl methacrylate with amine accelerators have shown that the amine can influence the reaction rate. researchgate.netaidic.it
Table 2: Common Redox Initiator Systems for Methacrylate Polymerization
| Redox System | Typical Components | Operating Temperature | Suitability for this compound |
| Persulfate/Bisulfite | K₂S₂O₈ / NaHSO₃ | Room Temperature | Potentially suitable for aqueous or emulsion polymerization. |
| Peroxide/Amine | Benzoyl Peroxide / N,N-Dimethylaniline | Room Temperature | Likely suitable for bulk or solution polymerization. researchgate.net |
| Hydroperoxide/Fe(II) | Cumene Hydroperoxide / FeSO₄ | Low to Room Temperature | The amide and cyano groups may coordinate with the iron catalyst, potentially affecting kinetics. |
This table presents general information on redox systems and their potential applicability to the target monomer based on established knowledge of methacrylate polymerization.
Radiation-Induced Polymerization (e.g., Gamma-Ray)
Radiation-induced polymerization, particularly using gamma-rays, is a powerful technique for initiating polymerization without the need for chemical initiators. stanford.edunih.gov Gamma radiation interacts with the monomer to produce radicals, which then propagate to form polymer chains. frontiersin.orgnih.gov This method is often used for graft polymerization and curing applications. frontiersin.orgosti.gov
The polymerization of this compound can be initiated by gamma radiation. The high-energy photons would lead to the homolytic cleavage of bonds within the monomer molecule, generating radical species. The most likely sites for radical formation are the vinyl double bond and potentially the C-H bonds of the ethyl group. The resulting radicals would then initiate a chain-growth polymerization.
The kinetics of gamma-ray induced polymerization are dependent on the dose rate and the total absorbed dose. The rate of polymerization is typically proportional to the square root of the dose rate. The structure of the monomer can also play a role; for instance, the presence of the bulky and polar cyanoacetamido group might influence the propagation and termination rate constants due to steric and electronic effects. The cyano group itself is known to be reactive under certain radical conditions and could potentially participate in side reactions, although in the context of a methacrylate polymerization, the vinyl group is the primary site of reaction. acs.org
Table 3: Expected Effects of Gamma Radiation on this compound
| Parameter | Expected Effect | Rationale |
| Initiation | Efficient radical generation | Gamma rays provide sufficient energy to break chemical bonds and create initiating radicals. stanford.edunih.gov |
| Propagation | Standard free-radical chain growth | The methacrylate double bond is highly susceptible to radical addition. |
| Termination | Combination and disproportionation | Typical termination mechanisms for methacrylate polymerizations. |
| Side Reactions | Possible but likely minor | The cyano and amide groups are generally stable under these conditions, but very high radiation doses could lead to their degradation. |
This table is based on established principles of radiation-induced polymerization of acrylic monomers, as direct experimental data for this compound is not available.
Copolymerization Strategies and Architectures Involving 2 2 Cyanoacetamido Ethyl Methacrylate
Statistical Copolymerization Studies
There is no available literature detailing the statistical copolymerization of 2-(2-Cyanoacetamido)ethyl methacrylate (B99206) with other monomers. To characterize this, studies would need to determine the monomer reactivity ratios (r₁, r₂), which indicate how readily each monomer adds to a growing polymer chain ending in either monomer unit. This information is crucial for predicting copolymer composition and microstructure. Such data is not present in the searched scientific papers.
Block Copolymer Synthesis and Characterization
Graft Copolymerization from Substrates
The process of "grafting from" a substrate involves initiating the polymerization of a monomer from active sites on a surface to create a polymer brush. There are no published studies describing the graft copolymerization of 2-(2-Cyanoacetamido)ethyl methacrylate from any substrate.
Interpenetrating Polymer Networks (IPNs)
An interpenetrating polymer network consists of two or more polymer networks that are at least partially interlaced on a molecular scale. The synthesis and characterization of IPNs containing a network derived from this compound have not been reported in the scientific literature.
Dendritic and Hyperbranched Polymer Structures
Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules. The synthesis of such complex architectures requires specific monomer characteristics (e.g., AB₂-type monomers) or specialized polymerization techniques. There is no evidence in the available literature of this compound being used to create dendritic or hyperbranched structures.
Table of Mentioned Compounds
Polymer Functionalization and Post Polymerization Modification
Chemical Modification of Polymer Side Chains
The side chains of poly(2-(2-cyanoacetamido)ethyl methacrylate) offer several avenues for chemical modification. The presence of the secondary amide and the active methylene (B1212753) group (a carbon atom positioned between a cyano group and a carbonyl group) are key to its reactivity.
A more controlled and synthetically useful approach involves the reactivity of the active methylene group. This group is acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
One of the most notable reactions involving active methylene compounds is the Knoevenagel condensation . rsc.orgnih.govnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with the active methylene group in the presence of a basic catalyst. acs.org For poly(this compound), this would involve reacting the polymer with an aldehyde or ketone to introduce a new substituent at the side chain, effectively creating a new polymer with tailored functionality. The versatility of the Knoevenagel condensation allows for the introduction of a wide array of functional groups, depending on the choice of the carbonyl compound. numberanalytics.com
For example, reacting the polymer with an aromatic aldehyde could introduce a bulky, hydrophobic group, which would significantly alter the polymer's solubility and thermal properties. Conversely, using an aldehyde containing a hydrophilic group, such as a hydroxyl or oligo(ethylene glycol) moiety, would enhance the polymer's hydrophilicity.
Introduction of Additional Reactive Groups
Post-polymerization modification can also be employed to introduce additional reactive groups onto the polymer backbone, further expanding its potential for subsequent functionalization.
The Knoevenagel condensation, as mentioned above, is a prime method for introducing new reactive functionalities. By choosing an aldehyde or ketone that contains a second, less reactive functional group, a new handle for further chemistry can be installed. For instance, using a protected aldehyde-acid or aldehyde-alcohol would introduce a carboxylic acid or hydroxyl group after deprotection, which could then be used for subsequent esterification or amidation reactions.
Another potential route for introducing new reactive groups is through the modification of the cyano group. While the cyano group is generally stable, it can be hydrolyzed to a carboxylic acid or an amide under specific and often harsh reaction conditions. A milder approach could involve the [2+3] cycloaddition reaction of the nitrile with an azide (B81097) to form a tetrazole ring. This transformation introduces a new heterocyclic, acidic moiety onto the polymer side chain.
The secondary amide N-H bond, although less reactive than the active methylene protons, could potentially undergo reactions such as N-alkylation under specific conditions, likely requiring a strong base and an alkylating agent. This would provide another site for introducing new functional groups.
The following table summarizes potential post-polymerization modifications and the new functional groups that could be introduced:
| Reaction Type | Reagent | New Functional Group Introduced | Potential Application of New Group |
| Knoevenagel Condensation | Aldehyde (e.g., 4-formylbenzoic acid) | Carboxylic Acid | Bioconjugation, cross-linking |
| Knoevenagel Condensation | Aldehyde (e.g., 2-hydroxybenzaldehyde) | Hydroxyl Group | Further esterification, hydrophilic modification |
| Nitrile Cycloaddition | Sodium Azide | Tetrazole Ring | Introduction of acidic groups, coordination chemistry |
| Amide N-Alkylation | Alkyl Halide (with strong base) | Tertiary Amine | pH-responsive behavior, quaternization site |
Surface Grafting and Coating Methodologies
The methacrylate (B99206) group in this compound makes it an ideal monomer for surface-initiated polymerization techniques, allowing for the grafting of polymer brushes from a variety of substrates. This "grafting-from" approach enables the creation of surfaces with a high density of polymer chains, leading to robust and functional coatings.
Common surface-initiated polymerization methods that can be employed include:
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): This is a controlled radical polymerization technique that allows for the growth of well-defined polymer chains with controlled molecular weight and low dispersity from a surface functionalized with an ATRP initiator.
Surface-Initiated Reversible Addition-Fragmentation Chain-Transfer (SI-RAFT) Polymerization: Similar to SI-ATRP, SI-RAFT is another controlled radical polymerization method that enables the synthesis of polymer brushes with complex architectures.
By grafting poly(this compound) onto a surface, the unique properties of the cyanoacetamido side chains can be imparted to the material. For example, the active methylene groups on the grafted polymer chains would be available for subsequent chemical reactions, allowing for the dynamic functionalization of the surface. This could be utilized to create "smart" surfaces that can respond to external stimuli or to immobilize biomolecules, catalysts, or other functional moieties.
Furthermore, copolymers of this compound with other monomers can be used to create coatings with tailored properties. For instance, copolymerization with a hydrophilic monomer like hydroxyethyl (B10761427) methacrylate (HEMA) could be used to control the wettability and anti-fouling properties of a surface coating.
The "grafting-to" approach, where pre-synthesized polymers are attached to a surface, is also a viable method. This typically involves reacting a functional group on the polymer (which could be an end-group or a side-chain functionality) with a complementary reactive group on the surface.
The table below outlines some surface modification methodologies and their potential outcomes:
| Methodology | Description | Potential Outcome |
| Surface-Initiated ATRP | Growing polymer chains from an initiator-functionalized surface. | High-density polymer brushes with controlled properties. |
| Surface-Initiated RAFT | Controlled growth of polymer chains from a RAFT agent-modified surface. | Well-defined polymer architectures on the surface. |
| "Grafting-to" | Attaching pre-formed polymers to a surface. | Functionalization with well-characterized polymers. |
| Spin Coating/Dip Coating | Application of a polymer solution to a surface followed by solvent evaporation. | Formation of thin polymer films. |
These surface grafting and coating methodologies enable the creation of advanced materials with tailored surface properties, leveraging the unique reactivity of the this compound monomer.
Advanced Characterization Methodologies for Polymers of 2 2 Cyanoacetamido Ethyl Methacrylate
Molecular Weight and Polydispersity Determination
The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its physical and mechanical properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. This method separates polymer molecules based on their hydrodynamic volume in solution.
In a typical GPC/SEC analysis of a methacrylate-based polymer, the polymer sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. The elution profile is monitored by a detector, commonly a refractive index (RI) detector, and the molecular weight is determined by calibrating the system with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate).
For polymers containing polar functional groups like the cyano and amide groups in poly(2-(2-cyanoacetamido)ethyl methacrylate), interactions between the polymer and the stationary phase can sometimes occur, leading to inaccurate results. To minimize these interactions, it is often necessary to use a mobile phase containing additives like lithium bromide (LiBr) or to use columns specifically designed for polar polymers.
Table 1: Illustrative GPC/SEC Data for Methacrylate-Based Polymers
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent |
| Poly(methyl methacrylate) | 50,000 | 55,000 | 1.10 | THF |
| Poly(ethyl methacrylate) | 75,000 | 85,500 | 1.14 | THF |
| Poly(2-hydroxyethyl methacrylate) | 100,000 | 120,000 | 1.20 | DMF + 0.1% LiBr |
Note: This table provides representative data for related polymers to illustrate typical values and is not specific to poly(this compound) due to the lack of available data in the searched literature.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the chemical structure and functional groups present in the polymer.
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a polymer. For poly(this compound), the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various structural components.
Key expected vibrational bands include:
C=O stretching (ester): A strong absorption band typically appears around 1730 cm⁻¹.
C=O stretching (amide I): A strong band is expected in the region of 1650-1680 cm⁻¹.
N-H bending (amide II): A band is typically observed around 1550 cm⁻¹.
C≡N stretching (nitrile): A sharp, medium-intensity band is expected around 2250 cm⁻¹.
C-O stretching (ester): Strong bands are expected in the 1100-1300 cm⁻¹ region.
N-H stretching (amide): A band in the region of 3300-3500 cm⁻¹ is characteristic of the amide N-H group.
C-H stretching (aliphatic): Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the polymer backbone and side chain.
The presence and positions of these bands confirm the successful polymerization and the integrity of the functional groups in the polymer structure.
Table 2: Expected FTIR Absorption Bands for Poly(this compound)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3300 - 3500 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Nitrile C≡N | Stretch | ~2250 | Medium, Sharp |
| Ester C=O | Stretch | ~1730 | Strong |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide N-H | Bend (Amide II) | ~1550 | Medium |
| Ester C-O | Stretch | 1100 - 1300 | Strong |
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the polymer structure, allowing for unambiguous structural confirmation.
¹H NMR: The proton NMR spectrum of poly(this compound) would show distinct signals for the different types of protons present.
Amide N-H proton: A broad signal is expected, typically in the downfield region (δ 7.0-8.5 ppm).
Methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-): A signal around δ 4.0-4.3 ppm.
Methylene protons adjacent to the amide nitrogen (-NH-CH₂-): A signal around δ 3.4-3.7 ppm.
Methylene protons of the cyanoacetyl group (-CO-CH₂-CN): A signal around δ 3.5-3.8 ppm.
Polymer backbone methylene protons (-CH₂-C(CH₃)-): A broad signal in the range of δ 1.8-2.2 ppm.
Polymer backbone methyl protons (-C(CH₃)-): A broad signal in the range of δ 0.8-1.2 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom.
Ester carbonyl carbon (-COO-): A signal around δ 175-178 ppm.
Amide carbonyl carbon (-CONH-): A signal around δ 165-170 ppm.
Nitrile carbon (-C≡N): A signal around δ 115-120 ppm.
Quaternary carbon of the methacrylate (B99206) backbone (-C(CH₃)-): A signal around δ 45 ppm.
Methylene carbons of the ethyl group and the polymer backbone: Signals in the range of δ 16-65 ppm.
Methyl carbon of the methacrylate backbone (-C(CH₃)-): A signal around δ 18 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Poly(this compound)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ester C=O | - | 175-178 |
| Amide C=O | - | 165-170 |
| Nitrile C≡N | - | 115-120 |
| Amide N-H | 7.0-8.5 | - |
| -O-CH₂- | 4.0-4.3 | ~63 |
| -NH-CH₂- | 3.4-3.7 | ~38 |
| -CO-CH₂-CN | 3.5-3.8 | ~25 |
| Backbone -CH₂- | 1.8-2.2 | ~54 |
| Backbone -C(CH₃)- | - | ~45 |
| Backbone -CH₃ | 0.8-1.2 | ~18 |
Note: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.
UV-Vis spectroscopy can be used to study the electronic transitions within the polymer. The chromophoric groups in poly(this compound), such as the carbonyl groups of the ester and amide, are expected to exhibit absorption bands in the UV region, typically below 300 nm. While not as structurally informative as FTIR or NMR for this specific polymer, UV-Vis spectroscopy can be useful for quantitative analysis if a suitable chromophore is present and for monitoring polymerization kinetics or degradation processes.
Thermal Analysis Methods
Thermal analysis techniques are crucial for determining the thermal stability and transitions of the polymer, which are important for processing and end-use applications.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the decomposition temperature and thermal stability of the polymer. For a complex polymer like poly(this compound), a multi-step degradation profile might be observed, corresponding to the decomposition of the side chain followed by the degradation of the main polymer backbone. For some poly(methacrylate)s, the degradation can start with the cleavage of the side group. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), which is a critical parameter that defines the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. The Tg is highly dependent on the polymer's molecular weight and the flexibility of the polymer chains. The presence of the cyanoacetamido side group is expected to influence the Tg of the polymer.
Table 4: Illustrative Thermal Properties of Related Methacrylate Polymers
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| Poly(methyl methacrylate) | ~105 | ~280 |
| Poly(ethyl methacrylate) | ~65 | ~260 |
| Poly(N,N-dimethylaminoethyl methacrylate) | ~19 | ~250 nih.gov |
Note: This table provides representative data for related polymers to illustrate typical values and is not specific to poly(this compound) due to the lack of available data in the searched literature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition profile of polymers. The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data, a thermogram, plots mass loss against temperature, revealing the temperatures at which different degradation processes occur.
While specific TGA data for poly(this compound) is not extensively documented in public literature, the thermal behavior of structurally similar methacrylate polymers, such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) and poly(methyl methacrylate) (PMMA), provides valuable insights. For instance, studies on PDMAEMA show a two-stage degradation process. plos.org The first stage, occurring between approximately 290°C and 400°C, is followed by a second stage from 400°C to 515°C. plos.org TGA is also used to quantify the composition of copolymers and blends by analyzing the distinct mass loss steps corresponding to each component. redalyc.org For example, in blends of ethylene-propylene-diene monomer (EPDM) and ethylene-vinyl acetate (B1210297) (EVA), TGA can distinguish the two-stage decomposition of EVA from the single-stage decomposition of EPDM. redalyc.org The thermal degradation of poly[2-(acetoacetoxy)ethyl methacrylate] peroxide, another functional methacrylate polymer, has also been investigated by TGA to understand its degradation mechanism. rsc.org
Table 1: Thermal Degradation Data for Various Methacrylate-Based Polymers from TGA
| Polymer | Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Reference |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | Stage 1 | 290 - 400 | - | plos.org |
| Stage 2 | 400 - 515 | - | plos.org | |
| Poly(methyl methacrylate) (PMMA) | Stage 1 | ~203 | 12 | researchgate.net |
| Stage 2 | ~297 | 16 | researchgate.net | |
| Stage 3 | ~400 | 64 | researchgate.net | |
| Poly(methyl methacrylate) with Benzoyl Peroxide | Stage 1 | ~149 | 14 | researchgate.net |
| Stage 2 | ~293 | 14 | researchgate.net | |
| Stage 3 | ~399 | 61 | researchgate.net |
Note: The data presented is for illustrative purposes based on analogous polymers.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a polymer sample and a reference as a function of temperature. This technique is essential for identifying thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
For amorphous polymers, the Tg is a key parameter, representing the transition from a rigid, glassy state to a more flexible, rubbery state. In the context of complex polymer systems like interpenetrating polymer networks (IPNs), DSC is particularly insightful. For example, in IPNs composed of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and polyacrylamide (PAAm), DSC analysis revealed a phase-separated structure at the nanoscale. mdpi.com DSC has also been used to study the thermal degradation of polymers like poly[2-(acetoacetoxy)ethyl methacrylate] peroxide, which shows a strong exothermic degradation process. rsc.org The thermal properties of poly(ethyl 2-cyanoacrylate) nanofibers have also been characterized using DSC in conjunction with TGA. researchgate.net
Table 2: Thermal Transition Data for Related Polymers from DSC
| Polymer System | Thermal Event | Temperature (°C) | Significance | Reference |
| Poly(ethyl 2-cyanoacrylate) Nanofibers | Degradation | - | Characterized alongside TGA | researchgate.net |
| Poly[2-(acetoacetoxy)ethyl methacrylate] Peroxide | Exothermic Degradation | - | Heat of degradation: -40.5 kcal/mol | rsc.org |
| PDMAEMA/PAAm IPNs | Phase Separation | - | Indicates nano-level phase separation | mdpi.com |
Note: The data presented is for illustrative purposes based on analogous polymers.
Morphological and Nanostructural Analysis
The morphology and nanostructure of polymers dictate many of their macroscopic properties. Electron microscopy and light scattering techniques are indispensable for visualizing these features from the micrometer to the nanometer scale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography of solid materials at high magnification. In this technique, a focused beam of electrons is scanned across a sample, and the resulting signals are used to create an image. SEM provides detailed information about the shape, size, and surface texture of polymer particles, films, and hydrogels.
For example, SEM has been used to study the morphology of poly(DMAEMA-co-styrene) copolymer particles, revealing large spherical structures composed of smaller, cauliflower-like nanoparticles. nih.gov In studies of cellulose-g-poly(DMAEMA) hydrogels, SEM micrographs have characterized the surface roughness and the internal porous structure, which varies significantly with composition. mdpi.com Furthermore, in interpenetrating polymer networks of PDMAEMA and polyacrylamide, SEM clearly visualizes the phase-separated structure, showing small, grain-like PDMAEMA domains dispersed within the PAAm matrix. mdpi.com The size of these domains was observed to increase with higher PDMAEMA content. mdpi.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions are used to form an image. This allows for the visualization of internal features, such as the core-shell structure of micelles or the dispersion of nanoparticles within a polymer matrix.
TEM analysis of doxorubicin-loaded micelles made from copolymers containing poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) has shown them to be spherical with sizes under 100 nm. nih.gov In another study, TEM was used to observe grafted polymer chains on hybrid nanoparticles, confirming the successful surface modification. nih.gov For nanocomposites, such as those of poly(methyl methacrylate) (PMMA) with nanoclays, TEM images are crucial for assessing the exfoliation and dispersion of the clay layers within the polymer matrix. researchgate.net
Dynamic Light Scattering (DLS) for Solution Aggregates
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of molecules and particles, such as polymer aggregates or micelles, in a solution. The technique works by measuring the temporal fluctuations in the intensity of light scattered by the particles, which are undergoing Brownian motion. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation.
DLS is widely used to study the self-assembly of amphiphilic copolymers in aqueous solutions. For instance, DLS has been employed to investigate the pH-responsiveness of polymeric micelles, measuring the changes in particle size at different pH values. nih.gov It has also been used to characterize the association behavior of amphiphilic star copolymers, revealing how the preparation protocol can significantly influence the size and molecular weight of the resulting polymer particles. cuni.cz Copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and other monomers have been shown to form complexes with DNA, and DLS experiments have demonstrated that high molecular weight polymers can effectively condense DNA into nanoparticles with sizes around 150-200 nm. nih.gov
Table 3: Hydrodynamic Radii of Methacrylate-Based Polymer Aggregates Determined by DLS
| Polymer System | Condition | Hydrodynamic Radius (Rh) / Diameter (Dh) | Reference |
| PDEAEMA-based Micelles | - | <100 nm (Diameter) | nih.gov |
| PDMAEMA-DNA Complexes | High MW Polymer | 150-200 nm (Particle Size) | nih.gov |
| PDMAEMA-DNA Complexes | Low MW Polymer | 500-1000 nm (Particle Size) | nih.gov |
| P(DMAEMA-co-OEGMA) | pH 3 | ~10 nm (Rh) | mdpi.com |
| P(DMAEMA-co-OEGMA) | pH 7 | ~12 nm (Rh) | mdpi.com |
Note: The data presented is for illustrative purposes based on analogous polymers.
Rheological Characterization of Polymer Solutions and Melts
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological characterization of polymer solutions and melts is crucial for understanding their processability and performance in various applications. Key parameters include viscosity, shear stress, shear rate, and viscoelastic moduli.
For polymers of this compound, rheological studies would provide insight into how their solutions or melts behave under shear, which is essential for processes like extrusion, injection molding, and coating. The viscosity of a polymer solution is influenced by factors such as molecular weight, concentration, temperature, and solvent interactions. The cyanoacetamido group, with its potential for hydrogen bonding, could significantly impact the rheological properties.
While specific rheological data for poly(this compound) is scarce, studies on related systems highlight the utility of this analysis. For instance, rotational rheometry has been used to measure the melt strength properties of ABA triblock copolymers containing PDMAEMA blocks and to confirm thermal transition points observed by DSC. researchgate.net Such analyses are vital for tailoring the mechanical and flow properties of new polymeric materials for specific end-uses.
Viscoelastic Properties and Flow Behavior
A comprehensive analysis of the viscoelastic properties and flow behavior of polymers derived from this compound is crucial for understanding their processing characteristics and performance in various applications. While specific studies on poly(this compound) are not extensively available in the reviewed literature, the behavior of analogous polymethacrylates can provide a foundational understanding.
For instance, studies on polymethyl methacrylate (PMMA) have utilized models like the Phan-Tien-Tanner (PTT) model to describe its rheological characteristics in channel flow. researchgate.net Such studies typically involve experiments using capillary rheometers to measure viscosity at different shear rates, identifying Newtonian regions and the influence of nonlinear parameters and relaxation time spectra. researchgate.net The complex viscoelastic properties of various methacrylate polymers are often investigated using dynamic temperature sweeps with an oscillatory rheometer. researchgate.net These analyses reveal important parameters such as storage modulus (G'), loss modulus (G''), and glass transition temperature (Tg), which are critical for predicting the material's behavior under thermal and mechanical stress. researchgate.net
For polymers of this compound, it would be anticipated that the presence of the cyanoacetamido group would introduce specific intermolecular interactions, such as hydrogen bonding, influencing the polymer's viscoelastic response. Research in this area would likely involve determining the melt extrusion ranges and assessing thermal degradation through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net
Below is a hypothetical data table illustrating the kind of findings that would be expected from a rheological study of a polymer of this compound, based on typical data for other methacrylates.
Table 1: Hypothetical Rheological Parameters for Poly(this compound)
| Parameter | Value | Conditions |
| Glass Transition Temp. (Tg) | 115 °C | DSC, 10 °C/min |
| Melt Flow Index (MFI) | 4.5 g/10 min | 230 °C, 2.16 kg |
| Zero-Shear Viscosity (η₀) | 1.2 x 10⁵ Pa·s | 200 °C |
| Crossover Modulus (Gc) | 8.0 x 10⁴ Pa | Frequency Sweep at 200 °C |
Surface and Interfacial Characterization Techniques
Zeta Potential Measurements
Zeta potential analysis is a key technique for determining the surface charge of polymer particles in a dispersion, which is critical for understanding their stability and interaction with other molecules or surfaces. For polymers containing amine groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), the zeta potential is highly dependent on the pH of the surrounding medium. researchgate.netresearchgate.net At low pH, the tertiary amine groups become protonated and positively charged, leading to a positive zeta potential. researchgate.net As the pH increases above the pKa of the polymer, these groups deprotonate, and the zeta potential decreases, which can lead to particle aggregation. researchgate.net
In the case of poly(this compound), the amide and cyano groups would influence the surface charge characteristics. While not possessing a strongly basic amine like PDMAEMA, the surface could still exhibit a potential due to the polarity of these functional groups. Zeta potential measurements would be invaluable for applications in areas like drug delivery or as stabilizing agents, where surface interactions are paramount. Studies have shown that cationic modified cellulose (B213188) nanocrystals, for example, exhibit a positive surface charge as confirmed by zeta potential measurements. nih.gov
Table 2: Representative Zeta Potential Data for Functional Polymers at Varying pH
| Polymer System | pH | Zeta Potential (mV) | Reference |
| PDMAEMA-grafted Nanoparticles | 4.0 | +30 | researchgate.net |
| PDMAEMA-grafted Nanoparticles | 7.0 | +5 | researchgate.net |
| PDMAEMA-grafted Nanoparticles | 9.0 | -10 | researchgate.net |
| Cationic Modified CNCs | 7.4 | +25 | nih.gov |
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time technique used to study molecular interactions at surfaces. It measures changes in frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as molecules adsorb or desorb. The frequency change relates to the mass of the adsorbed layer, while the dissipation change provides information about the viscoelastic properties of the layer.
While there are no specific QCM-D studies found for the title compound, the technique is widely applicable to functional polymers. For a polymer like poly(this compound), QCM-D could be used to study its adsorption onto various surfaces, the formation of thin films, and its interaction with biomolecules. The cyanoacetamido group could facilitate specific binding interactions, which would be detectable by monitoring changes in frequency and dissipation. This technique would be particularly useful for evaluating its potential in biosensors or as a coating material.
Advanced X-ray Diffraction and Scattering Techniques
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of materials, such as the size, shape, and arrangement of nanodomains in block copolymers. mdpi.com In the context of acrylic block copolymers, SAXS is used to determine the Flory-Huggins interaction parameter (χ), which quantifies the miscibility of the polymer blocks. mdpi.com The SAXS profiles of block copolymers often show distinct peaks that correspond to the ordered microphase-separated structures. mdpi.com The temperature dependence of these profiles can reveal the order-disorder transition temperature (TODT). mdpi.com
For a polymer derived from this compound, if synthesized as part of a block copolymer, SAXS would be instrumental in characterizing the morphology of the resulting nanostructures. The polar cyanoacetamido groups would likely influence the interaction parameter and the resulting domain spacing.
Table 3: Example SAXS Data for an Acrylic Block Copolymer
| Parameter | Value | Method |
| Order-Disorder Transition Temp. (TODT) | 180 °C | Temperature-resolved SAXS |
| Interaction Parameter (χ) at 200 °C | 0.083 | RPA fit to SAXS data |
| Domain Spacing (d) | 25 nm | From primary scattering peak |
Wide-Angle X-ray Diffraction (WAXD)
Wide-Angle X-ray Diffraction (WAXD) provides information about the crystalline structure of a polymer. researchgate.netresearchgate.net WAXD patterns can distinguish between amorphous and crystalline materials. For semi-crystalline polymers, WAXD is used to determine the crystal structure, degree of crystallinity, and orientation of the crystalline domains. researchgate.net In studies of polymers like poly(ethylene terephthalate) (PET), WAXD has been used to investigate strain-induced crystallization and the evolution of the crystalline microstructure under deformation. researchgate.net
Polymers of this compound are expected to be largely amorphous, similar to many other polymethacrylates. researchgate.net However, the potential for hydrogen bonding through the amide group could lead to some degree of local order. WAXD analysis would be essential to confirm the amorphous nature of the homopolymer or to identify any crystalline structures that might form due to specific processing conditions or copolymerization. The analysis would typically involve examining the diffraction pattern for sharp peaks, which are indicative of crystallinity, or broad halos, which are characteristic of amorphous materials. researchgate.net
Mechanical Properties Characterization
The mechanical behavior of polymers is intrinsically linked to their molecular structure, molecular weight, degree of crosslinking, and the presence of functional groups. For p(CEMA), the presence of the cyano and amide functional groups in the side chain is expected to influence its mechanical properties through intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions could potentially lead to a polymer with increased stiffness and tensile strength compared to a simple polymethacrylate (B1205211) like poly(methyl methacrylate) (PMMA).
Dynamic Mechanical Analysis (DMA) is a critical technique for characterizing the viscoelastic properties of polymers. In a typical DMA experiment, a small oscillatory stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio of the loss to the storage modulus (tan δ) provides information about the damping characteristics of the polymer and is often used to identify the glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more rubbery state. For instance, studies on various poly(alkyl 2-cyanoacrylates) have utilized DMA to determine their glass transition temperatures and assess the stiffness imparted by different alkyl groups. researchgate.net
Tensile testing is another fundamental method for evaluating the mechanical properties of polymers. This test involves subjecting a sample to a controlled tensile force until it fractures. The resulting stress-strain curve provides key data points, including:
Tensile Strength: The maximum stress the material can withstand before breaking.
Young's Modulus (Elastic Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.
While specific data for p(CEMA) is unavailable, research on modified PMMA provides a comparative context. For example, the tensile strength of neat PMMA has been reported to be in the range of 68.0 to 89.0 MPa, with variations depending on the strain rate. researchgate.net The introduction of other monomers or fillers can significantly alter these properties.
To provide a hypothetical illustration of how mechanical property data for p(CEMA) and its composites could be presented, the following interactive tables are included. It must be explicitly stated that the data within these tables is purely illustrative and not based on experimental results for p(CEMA).
Hypothetical Tensile Properties of p(CEMA) Homopolymer
This table imagines the kind of data that would be generated from tensile testing of a pure p(CEMA) polymer.
| Material | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| p(CEMA) | 2.8 | 65 | 3.5 |
Hypothetical Mechanical Properties of p(CEMA) Copolymers
This table illustrates how the mechanical properties might change when CEMA is copolymerized with another monomer, for example, a more flexible monomer like butyl acrylate (B77674) (BA).
| Copolymer Composition (CEMA:BA) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 100:0 | 2.8 | 65 | 3.5 |
| 75:25 | 2.1 | 52 | 8.0 |
| 50:50 | 1.5 | 40 | 15.2 |
Further research, including the synthesis and subsequent mechanical testing of p(CEMA) through techniques like DMA and tensile testing, is necessary to generate the specific data required for a comprehensive understanding of its mechanical behavior. Such studies would be invaluable for determining the potential applications of this polymer in fields where mechanical integrity is a critical factor.
Computational and Theoretical Studies of 2 2 Cyanoacetamido Ethyl Methacrylate and Its Polymers
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular-level properties of monomers like 2-(2-Cyanoacetamido)ethyl methacrylate (B99206). These ab initio and density functional theory (DFT) methods are used to understand the electronic structure, reactivity, and spectroscopic characteristics of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is often employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. From this optimized structure, various electronic properties can be calculated. For related methacrylate compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide reliable geometric parameters (bond lengths and angles) and vibrational frequencies that correlate well with experimental data.
HOMO-LUMO Energy Gaps and Reactivity Parameters
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is easier to polarize.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ ≈ -(I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η).
For a similar molecule, 4-fluoro-4-hydroxybenzophenone, the HOMO-LUMO energy gap was calculated to be 4.717 eV using the B3LYP/6-311++G(d,p) method. This value provides an insight into its chemical reactivity.
Table 1: Representative Reactivity Parameters Calculated from HOMO-LUMO Energies This table is a hypothetical representation of data that would be generated for 2-(2-Cyanoacetamido)ethyl methacrylate if computational studies were available. The values are for illustrative purposes only and are not based on actual calculations for the target molecule.
| Parameter | Formula | Hypothetical Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -7.5 |
| LUMO Energy (ELUMO) | - | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 |
| Ionization Potential (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Chemical Hardness (η) | (I - A) / 2 | 3.0 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.5 |
| Electrophilicity Index (ω) | μ² / 2η | 3.375 |
Electrostatic Potential (ESP) Analysis
Molecular Electrostatic Potential (ESP) analysis is used to visualize the charge distribution of a molecule and to predict how it will interact with other species. An ESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. This analysis is valuable for understanding non-covalent interactions, such as hydrogen bonding, which would be relevant for the amide group in this compound.
Vibrational Frequencies and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the vibrational modes observed in experimental spectra to specific molecular motions (e.g., stretching, bending, and torsion of bonds). For instance, the characteristic vibrational frequencies for a C≡N (cyano) group, C=O (carbonyl) groups, and C=C (alkene) group in the methacrylate moiety would be identified. These theoretical spectra are often scaled by an empirical factor to better match experimental results.
Hartree-Fock (HF) Theory
Hartree-Fock (HF) theory is another ab initio method for approximating the wavefunction and energy of a quantum many-body system. While generally less accurate than DFT for many applications because it does not account for electron correlation to the same extent, it serves as a foundational method and a starting point for more advanced calculations. Comparing results from both HF and DFT can provide a more comprehensive understanding of a molecule's electronic properties.
Molecular Dynamics Simulations
While quantum mechanics focuses on the electronic structure of single molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a system containing polymers of this compound, MD simulations could predict macroscopic properties by modeling the interactions between polymer chains. This could include understanding the polymer's conformation, flexibility, and interactions with solvents or other molecules. Such simulations are instrumental in designing materials with specific properties, like those used in drug delivery or specialty coatings.
Noncovalent Interaction (NCI) Analysis for Supramolecular Assembly
Noncovalent Interaction (NCI) analysis is a computational chemistry method used to visualize and understand the nature and strength of noncovalent interactions within and between molecules. These interactions, while weaker than covalent bonds, are crucial in determining the three-dimensional structure, stability, and function of supramolecular assemblies. For polymers of this compound, the side chains present multiple functional groups capable of forming specific noncovalent interactions, namely the cyano (-C≡N), amide (-CONH-), and ester (-COO-) groups.
The primary noncovalent interaction expected to govern the supramolecular assembly of poly(this compound) is hydrogen bonding. The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong, directional intermolecular hydrogen bonds between polymer chains, similar to those seen in peptides and other synthetic polymers. researchgate.netnih.gov Furthermore, the carbonyl oxygen of the methacrylate ester group and the nitrogen atom of the cyano group can also act as hydrogen bond acceptors. researchgate.net
Computational studies on similar polymer systems, such as poly(2-hydroxyethyl methacrylate) (PHEMA), have utilized quantum chemical calculations and infrared spectroscopy to elucidate hydrogen-bonding structures. researchgate.net In PHEMA, both hydroxyl-hydroxyl (OH···OH) and hydroxyl-carbonyl (OH···O=C) hydrogen bonds are observed, and their relative populations can be quantified. researchgate.net A similar approach for poly(this compound) would involve analyzing potential hydrogen bond networks, such as N-H···O=C (inter-chain amide-amide), N-H···N≡C (inter-chain amide-cyano), and N-H···O=C (inter-chain amide-ester).
Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are powerful tools for investigating these interactions. aip.orgnih.gov DFT can be used to calculate the geometries and binding energies of dimeric complexes of the monomer to quantify the strength of different hydrogen bonding motifs. Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, provides insights into chemical reactivity and stability. nih.gov MD simulations can model the dynamic behavior of polymer chains, revealing how these noncovalent interactions collectively influence the polymer's conformation, packing, and response to its environment over time. aip.org For instance, studies on other methacrylate polymers have shown that the strength and nature of hydrogen bonding significantly affect properties like monomer viscosity, polymerization kinetics, and the mechanical strength of the final polymer. nih.govresearchgate.net The presence of multiple hydrogen bonding sites in this compound suggests a rich potential for forming complex and stable supramolecular structures.
Self-Consistent Field (SCF) Theory for Polymer Brushes
Self-Consistent Field (SCF) theory is a powerful theoretical framework for studying the equilibrium structure of inhomogeneous polymer systems, such as polymer brushes. acs.orgnsf.gov A polymer brush consists of polymer chains tethered by one end to a surface or interface at a sufficiently high density that the chains are forced to stretch away from the surface to avoid overlap. ethz.ch While specific SCF studies on poly(this compound) brushes are not prominent in the literature, the established theoretical models provide a clear roadmap for how such a system would be computationally analyzed.
The Scheutjens–Fleer (SF-SCF) theory is a well-established numerical lattice-based model used to calculate the equilibrium properties of polymer brushes. acs.orgwikipedia.orguni-mainz.de This method determines the equilibrium distribution of polymer segments by considering all possible chain conformations on a lattice and solving a set of equations for the segment and solvent chemical potentials in a self-consistent manner. acs.org To model a brush of poly(this compound), one would need to define the key parameters for the system: the degree of polymerization (N), the grafting density (σ), and the Flory-Huggins interaction parameters (χ) that describe the interaction energy between polymer segments and solvent molecules. acs.org
SCF calculations can predict several key properties of the polymer brush:
Monomer Density Profile: The theory yields the polymer volume fraction as a function of distance from the grafting surface. For brushes in a good solvent, SCF theory predicts a characteristic parabolic density profile at moderate grafting densities, which becomes more step-like at higher densities. nsf.gov
Brush Height: The average height of the brush is a critical parameter. Scaling and SCF models predict that in a good solvent, the brush height (h) scales with the chain length and grafting density according to the relation h ∼ Nσ¹ᐟ³. nsf.gov The precise relationship can be numerically determined with SCF calculations, accounting for chain stiffness and specific interactions. ethz.chscispace.com
Free-End Distribution: The theory can also calculate the probability distribution of the non-grafted chain ends, providing insight into the conformational state of the polymers within the brush.
Modern SCF approaches can incorporate sophisticated equations of state, such as the Carnahan-Starling equation, which are more accurate at the high monomer densities found in densely grafted brushes. aip.org They can also be adapted to account for factors like chain stiffness, polydispersity, and specific interactions such as the hydrogen bonding that would be prevalent in a poly(this compound) brush. uni-mainz.deaip.org By varying parameters like solvent quality (via the χ parameter) and grafting density, SCF simulations could predict how the brush swells, collapses, or responds to external stimuli. aip.org
Modeling of Polymerization Kinetics and Mechanisms
The modeling of polymerization kinetics is essential for understanding and controlling the synthesis of polymers, predicting properties such as monomer conversion over time, reaction rate, and the molecular weight distribution of the final polymer. The free-radical polymerization of this compound, like other vinyl monomers, can be described by a classical mechanism involving initiation, propagation, and termination steps. acs.org
Kinetic models are typically a set of differential equations describing the concentration change of each species (monomer, initiator, radicals of different chain lengths) over time. wiley.com A key challenge in modeling bulk or solution polymerization of methacrylates is accounting for diffusion-controlled phenomena. kpi.ua As polymerization proceeds and viscosity increases, the termination rate constant (kt) and eventually the propagation rate constant (kp) decrease significantly. This leads to a period of autoacceleration (the gel or Trommsdorff–Norrish effect), where the polymerization rate increases dramatically due to the hindered termination of growing polymer radicals. kpi.ua
Computational software packages like PREDICI® are widely used to simulate polymerization reactions. researchgate.netacs.orghereon.de These tools can solve the complex population balance equations that describe the evolution of the full molecular weight distribution and can incorporate sophisticated models for diffusion-controlled reactions. wiley.comcit-wulkow.de Experimental data, often obtained from techniques like Differential Scanning Calorimetry (DSC) to measure the heat of polymerization, are used to determine the kinetic parameters for the model. kpi.ua
Below is a table of representative kinetic parameters for the polymerization of related methacrylate monomers.
| Monomer | Activation Energy (EA) for kp (kJ mol⁻¹) | Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Methyl Methacrylate (MMA) | ~22.4 | 573 | 60 | Value at low conversion. kpi.ua |
| 2-Hydroxyethyl Methacrylate (HEMA) | 20.3 | ~450 | 50 | Values can be influenced by hydrogen bonding. |
| n-Butyl Methacrylate (n-BuMA) | 22.9 | 1040 | 50 | PLP-SEC determination. |
| Ethyl 2-cyanoacrylate | - | 1622 | 30 | Radical polymerization value. Note: this is a cyanoacrylate, not a methacrylate. aip.org |
Advanced Polymeric Materials and Applications Research
Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers are a class of "smart" materials that undergo significant changes in their properties in response to external stimuli.
pH-Responsive Materials
Polymers containing ionizable groups can exhibit pH-responsive behavior. The protonation or deprotonation of these groups in response to changes in the environmental pH can lead to alterations in polymer solubility, conformation, and swelling. This behavior is crucial for applications such as targeted drug delivery, where a polymer might be designed to release its payload in the specific pH environment of a target tissue. For polymers based on 2-(2-Cyanoacetamido)ethyl methacrylate (B99206), the amide and cyano groups could potentially influence pH sensitivity, but no studies have been published to confirm or quantify this effect.
Thermo-Responsive Materials (LCST/UCST behavior)
Thermo-responsive polymers exhibit a phase transition in solution at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). Below the LCST, the polymer is typically soluble, while above it, the polymer becomes insoluble and precipitates. Conversely, polymers with UCST behavior are soluble above a certain temperature and insoluble below it. This property is of great interest for applications in areas like cell sheet engineering and injectable drug delivery systems. While some polymers containing cyano groups have been shown to exhibit thermo-responsive properties, there is no specific data available for polymers of 2-(2-Cyanoacetamido)ethyl methacrylate.
Multi-Stimuli Responsive Systems
Multi-stimuli responsive systems are advanced materials that can react to two or more external triggers, such as a combination of pH and temperature. This dual or multiple responsiveness allows for more precise control over the material's behavior, opening up possibilities for more sophisticated applications. The potential for polymers of this compound to exhibit multi-stimuli responsiveness has not been explored in the current body of scientific literature.
Hydrogel Technologies
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids.
Synthesis and Network Structure Control
The synthesis of hydrogels typically involves the polymerization of monomers in the presence of a crosslinking agent. The properties of the resulting hydrogel, such as its mechanical strength and swelling capacity, are highly dependent on the network structure, which can be controlled by varying parameters like monomer concentration, crosslinker ratio, and polymerization conditions. There are no published methods detailing the synthesis and control of hydrogel networks specifically from this compound.
Swelling Behavior and Equilibrium Properties
The swelling of hydrogels is a critical property that is influenced by the polymer's chemical structure, crosslink density, and the surrounding environment (e.g., pH, temperature, ionic strength). The equilibrium swelling ratio is a key parameter that quantifies the amount of fluid a hydrogel can absorb. No experimental data on the swelling behavior or equilibrium properties of hydrogels derived from this compound has been reported.
Mechanical Property Modulations
The incorporation of functional monomers into a polymer backbone is a key strategy for modulating mechanical properties. For polymers of this compound, the cyanoacetamido side chain is predicted to play a crucial role in determining the material's mechanical profile. The amide (-NH-C=O) and cyano (-C≡N) groups are highly polar and capable of forming strong intermolecular hydrogen bonds.
This strong intermolecular bonding would likely lead to:
Increased Stiffness and Tensile Strength: The hydrogen bonds act as physical crosslinks, restricting chain mobility and resulting in a more rigid material compared to non-functionalized polymethacrylates like poly(methyl methacrylate) (PMMA).
Enhanced Toughness: The ability of these hydrogen bonds to break and reform under stress can provide an effective energy dissipation mechanism, potentially increasing the material's toughness and resistance to fracture.
Influence of Copolymers: When copolymerized with other monomers, this compound could be used to fine-tune the mechanical properties of the resulting material. For instance, its inclusion in a softer polymer matrix would be expected to increase the modulus and strength.
The effect of incorporating functional monomers on mechanical properties is well-documented for similar systems. The table below illustrates how different functional groups and blending can modulate the mechanical characteristics of methacrylate-based polymers.
| Polymer System | Monomer/Component | Key Feature | Observed Effect on Mechanical Properties |
|---|---|---|---|
| PMMAelast/PET Blend | Poly(ethylene terephthalate) (PET) | Blending with a semi-crystalline polymer | Increased maximum strength and elastic modulus with increasing PET concentration. |
| PMMA with Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Covalent cross-linking | Forms a three-dimensional network, increasing resistance to solvents and stress cracking. |
| Hypothetical Poly(CEMA) | This compound (CEMA) | Hydrogen bonding from cyanoacetamido group | Predicted to increase stiffness and tensile strength due to strong intermolecular forces. |
Polymeric Systems for Controlled Release Research (Materials Science Focus)
The unique chemical functionalities of this compound make it a promising candidate for the development of advanced polymeric systems for controlled release applications. The polarity and hydrogen-bonding capacity of the cyanoacetamido group can be leveraged to design sophisticated drug carriers.
Carrier Design and Formulation Methodologies (e.g., micelles, nanoparticles, hydrogels)
Polymers based on functional methacrylates are widely used to create a variety of drug delivery carriers.
Hydrogels: Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them highly biocompatible. mdpi.com For a polymer containing this compound, the hydrophilic and hydrogen-bonding side groups would enhance water absorption and could be used to physically entrap hydrophilic therapeutic agents. The properties of such hydrogels, including swelling ratio and mechanical strength, could be tuned by adjusting the crosslinking density. mdpi.comresearchgate.net
Nanoparticles: Polymeric nanoparticles can be formulated to encapsulate therapeutic agents, offering advantages in targeting and controlled release. Research on analogous monomers like poly(N-isopropylacrylamide-co-((2-dimethylamino)ethylmethacrylate)) (poly(NIPA-co-DMAEMA)) has shown the successful fabrication of thermosensitive nanoparticles for controlled drug release. researchgate.net Similarly, polymers of this compound could be formulated into nanoparticles via methods like emulsion or nanoprecipitation, where the cyanoacetamido groups on the particle surface could modulate interaction with the biological environment and influence drug loading.
Micelles: Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic polymer segments, can self-assemble in aqueous solutions to form micelles. These core-shell structures are excellent carriers for hydrophobic drugs. A block copolymer incorporating a hydrophilic block of poly(this compound) and a hydrophobic block could form micelles capable of encapsulating poorly water-soluble compounds, with the polar shell providing stability in aqueous media. Studies on poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) have demonstrated the formation of pH-responsive micelles for targeted drug delivery. nih.gov
Release Kinetics and Mechanism Studies (in vitro, non-clinical)
The release of a therapeutic agent from a polymeric carrier is governed by various factors, including the nature of the polymer, the drug's properties, and the surrounding environment. For systems based on this compound, the release mechanism would be significantly influenced by the interactions between the drug and the cyanoacetamido side groups.
Diffusion-Controlled Release: In a non-degradable matrix, drug release is typically governed by Fickian diffusion. The rate of diffusion would depend on the porosity of the polymer matrix and the strength of the interactions between the drug and the polymer. Strong hydrogen bonding between a drug and the cyanoacetamido groups would be expected to retard the diffusion process, leading to a more sustained release profile.
Swelling-Controlled Release: In hydrogel systems, the release mechanism is often coupled with the swelling of the polymer network. nih.gov As the hydrogel absorbs water, the polymer chains relax, and the mesh size increases, allowing the entrapped drug to diffuse out. The hydrophilic nature of the cyanoacetamido group would contribute to a high degree of swelling, and the kinetics of this swelling process would directly impact the drug release rate.
Stimuli-Responsive Release: The amide bond in the side chain could be susceptible to hydrolysis under certain pH conditions or in the presence of specific enzymes, offering a potential mechanism for a stimuli-responsive or biodegradable system. Research on other methacrylate-based systems has shown that drug release can be triggered by changes in pH and temperature. researchgate.netnih.gov
The table below summarizes in vitro release data from systems based on an analogous functional methacrylate, highlighting key parameters that influence release kinetics.
| Polymer System | Model Drug | Release Conditions | Key Finding | Citation |
|---|---|---|---|---|
| PDMAEMA-based Molecularly Imprinted Polymer (MIP) | Ibuprofen | pH 2.2 and pH 7.4 | Showed different release profiles at different pH values, demonstrating pH-responsive release. | nih.gov |
| PDEAEMA-based Micelles | Doxorubicin (DOX) | pH 5.0, 6.5, and 7.4 | Drug release was significantly accelerated at lower pH (5.0 and 6.5) compared to physiological pH (7.4). | nih.gov |
| Poly(NIPA-co-DMAEMA) Nanoparticles | SN-38 (hydrophobic agent) | 37 °C and 42 °C | Release rate was higher at 42 °C (above the polymer's lower critical solution temperature) than at 37 °C. | researchgate.net |
Molecular Recognition Systems
Molecular imprinting is a technique used to create polymers with high selectivity for a specific target molecule (template). ufms.br This is achieved by polymerizing functional monomers in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
The this compound monomer is an excellent candidate for molecularly imprinted polymers (MIPs) due to its functional groups:
The amide group can act as both a hydrogen bond donor and acceptor.
The cyano group is a strong hydrogen bond acceptor.
The ester group can also participate in polar interactions.
These multiple interaction points can lead to the formation of stable complexes with a wide variety of template molecules, resulting in MIPs with high affinity and selectivity. Research on 2-(dimethylamino)ethyl methacrylate (DMAEMA) has successfully demonstrated the creation of MIPs for the recognition and controlled release of ibuprofen. nih.govresearchgate.net In this system, the tertiary amine of DMAEMA interacts with the carboxylic acid of ibuprofen. Similarly, the functional groups of this compound could form specific non-covalent interactions with templates containing, for example, hydroxyl, carboxyl, or amine functionalities. nih.gov
Biomaterials Research (Excluding Clinical Applications)
In biomaterials science, the goal is to develop materials that can interact with biological systems for therapeutic or diagnostic purposes. The inherent properties of polymers derived from functional methacrylates, such as biocompatibility and tunable properties, make them suitable for these applications.
Polymeric Scaffolds for Tissue Engineering (Materials Aspects)
Tissue engineering aims to regenerate or repair damaged tissues using a combination of cells, growth factors, and a supportive scaffold. The scaffold provides a temporary, three-dimensional structure that mimics the native extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation.
Polymers based on this compound could be fabricated into porous scaffolds using techniques like salt leaching, gas foaming, or 3D printing. The material aspects of such scaffolds would be heavily influenced by the monomer's functional groups:
Surface Properties and Cell Adhesion: The hydrophilic and polar surface created by the cyanoacetamido groups would be expected to promote the adsorption of proteins from the cell culture medium. This adsorbed protein layer would, in turn, facilitate cell attachment and spreading, which are critical early events in tissue formation.
Mechanical Properties: The mechanical properties of the scaffold must be sufficient to withstand the physiological loads of the target tissue during regeneration. As discussed previously, the hydrogen bonding capabilities of poly(this compound) would likely result in scaffolds with higher mechanical integrity compared to those made from simple alkyl methacrylates. This is a critical parameter, as scaffold mechanics can influence cell behavior.
Biodegradability: While the methacrylate backbone is generally considered non-biodegradable, the ester linkage in the side chain could be susceptible to hydrolytic degradation over time, leading to a gradual loss of mass and mechanical strength. The rate of degradation could potentially be tailored by copolymerizing with other monomers to create scaffolds that degrade at a rate commensurate with new tissue formation. Studies on scaffolds made from 2-hydroxyethyl methacrylate (HEMA) combined with natural polymers like gelatin have shown the ability to create biodegradable composite structures for tissue engineering. nih.govtue.nl
Ophthalmic Device Materials (e.g., Contact Lenses - Materials Compatibility, Polymerization Aspects)
The development of materials for ophthalmic devices, particularly soft contact lenses, has been dominated by hydrogels, which are cross-linked polymer networks capable of absorbing significant amounts of water. The foundational material in this field is poly(2-hydroxyethyl methacrylate) (pHEMA). nih.govacs.org The suitability of a material for contact lenses is determined by properties such as oxygen permeability, water content, surface wettability, and biocompatibility.
Materials Compatibility
Polymerization Aspects
Like other methacrylates, this compound is readily polymerizable via free-radical polymerization. nih.gov This process can be initiated by thermal or photochemical means, allowing for precise control over the formation of contact lenses in molds. The polymerization kinetics can be influenced by factors such as initiator concentration and the presence of comonomers or cross-linking agents. semanticscholar.orgimaging.org To create a stable hydrogel network, a cross-linking monomer, such as ethylene glycol dimethacrylate (EGDMA), would be included in the formulation. nih.gov The resulting cross-linked network structure is what allows the material to absorb water and maintain its shape without dissolving. The functional side chain containing the cyano and acetamido groups is not expected to interfere with the radical polymerization of the methacrylate double bond, allowing for its incorporation into the polymer structure. acs.org
| Property | Expected Influence of Poly(this compound) | Rationale |
| Water Content | High | The hydrophilic acetamido and polar cyano groups attract and retain water within the polymer network. |
| Oxygen Permeability | Moderate to High | Dependent on water content; higher water content generally facilitates greater oxygen transport. |
| Surface Wettability | High | Presence of hydrogen-bonding amide groups and polar cyano groups enhances surface hydrophilicity. |
| Biocompatibility | High | Methacrylate-based polymers are well-established for ophthalmic use; hydrophilic surfaces tend to be more biocompatible. |
Material-Cell Surface Interactions and Adhesion Research
The interaction between a synthetic material and biological cells is a critical aspect of biomaterial design. Cell adhesion to surfaces is a complex process primarily mediated by cell surface receptors called integrins, which bind to proteins from the extracellular matrix (ECM) that have been adsorbed onto the material surface. nih.govphysiology.org The surface chemistry of a polymer dictates the composition and conformation of this adsorbed protein layer, thereby controlling subsequent cell behavior.
Polymers of this compound present a unique surface chemistry. The acetamido group can participate in hydrogen bonding, while the highly polar cyano group can engage in strong dipole-dipole interactions. nih.gov These functionalities would influence the adsorption of ECM proteins like fibronectin and vitronectin, which are crucial for integrin-mediated cell adhesion. nih.gov By controlling the presentation of these proteins, the polymer surface could be designed to either promote or resist cell adhesion, depending on the requirements of the specific application.
Furthermore, some research has explored materials that support integrin-independent cell adhesion. researchgate.net This type of interaction is governed by different physicochemical forces at the cell-material interface. The specific combination of hydrogen-bond donating/accepting capabilities of the amide group and the strong dipole of the cyano group could potentially create a surface that facilitates such alternative adhesion mechanisms. This opens up possibilities for creating biomaterials that can elicit specific cellular responses not achievable through conventional integrin-mediated pathways.
Advanced Functional Materials
The unique electronic and chemical properties of the cyanoacetamido side group position this monomer as a candidate for a variety of advanced functional materials.
Polymerizable UV and High-Energy Visible Light Absorbers
Protecting materials and sensitive systems, including the human eye, from high-energy radiation is a significant challenge. Polymerizable absorbers, which are monomers containing both a chromophore and a reactive group, are advantageous because they can be covalently bound into a polymer matrix, preventing leaching over time. polysciences.com
While the this compound monomer itself does not possess a traditional aromatic chromophore for strong UV absorption, its constituent groups are relevant to this application. Cyanoacrylate-based structures are known to function as UV absorbers, particularly in the UV-B range. uvabsorber.compartinchem.com More significantly, patent literature describes the use of strong electron-withdrawing groups (EWGs), explicitly including cyano and amide groups, as key components in novel polymerizable compounds designed to absorb UV and high-energy visible (HEV) light. google.com The cyanoacetamido group contains both of these EWGs, suggesting that its incorporation into a polymer could enhance the absorption of high-energy photons, potentially protecting against photochemical damage. This makes it a promising comonomer for applications requiring built-in protection from UV and "blue light" radiation. epolin.com
Polymer Electrolyte Applications (e.g., Supercapacitors)
Solid and gel polymer electrolytes are critical components for the next generation of safe, high-performance energy storage devices like lithium-ion batteries and supercapacitors. Poly(methacrylate)-based materials, such as PMMA, are often used as the host polymer matrix due to their favorable mechanical properties and electrochemical stability. electrochemsci.orgresearchgate.net
The performance of a polymer electrolyte is highly dependent on its ability to dissolve ionic salts and facilitate ion transport. This is where the cyanoacetamido side chain offers a distinct advantage. The cyano (-C≡N) group is strongly electron-withdrawing and possesses a large dipole moment. mdpi.com Incorporating cyano groups into a polymer increases its dielectric constant, which significantly enhances the dissociation of lithium salts (e.g., LiTFSI) and increases the concentration of mobile charge carriers. acs.orgfigshare.com Research on other cyano-grafted polymers has demonstrated that this leads to a marked increase in ionic conductivity. researchgate.netnih.govacs.org Therefore, a polymer based on this compound is a highly promising candidate for a polymer host in electrolytes for supercapacitors and other electrochemical devices. mdpi.comresearchgate.netmdpi.com
| Polymer System | Key Functional Group | Reported Ionic Conductivity (S/cm) | Reference |
| Cyano-functionalized Polysiloxane | Cyano (-CN) | 6.9 x 10⁻⁴ (at 90 °C) | acs.orgfigshare.com |
| Organoboron- and Cyano-Grafted Polymer | Cyano (-CN) | 9.24 x 10⁻⁴ (at RT) | nih.govacs.org |
| PMMA-based Gel Electrolyte | Ester (-COO-) | 2.80 x 10⁻³ (at RT) | researchgate.net |
Smart Sensors Based on Polymeric Response
"Smart" polymers can undergo a change in their physical properties in response to external stimuli, such as pH, temperature, or the presence of a specific analyte. This responsive behavior can be harnessed for the development of sensors. The acetamido group in the side chain of poly(this compound) makes it a candidate for a pH-responsive material. Amide groups can undergo protonation or deprotonation, or their hydrogen-bonding behavior can be altered by changes in the ambient pH. mdpi.com These changes can lead to a conformational transition in the polymer chains (e.g., from a stretched to a collapsed state), which in turn alters properties like swelling, optical transparency, or conductivity. acs.org This transition could be detected and correlated to the pH of the surrounding medium, forming the basis of a sensor. While the amide N-H is only weakly acidic, its behavior within a polymer chain can create a measurable response within a specific pH range. Cationic polymers with amino groups, which are structurally related, are widely used for pH-responsive applications. nih.gov
Membranes and Separation Technologies
Polymer membranes are used in a wide array of separation processes, from gas separation to water purification. The performance of these membranes is governed by the chemistry of the polymer. Poly(methacrylates) like PMMA are used as membrane materials due to their good stability and film-forming properties. researchgate.nettandfonline.comanits.edu.in
The introduction of the cyanoacetamido functional group could significantly enhance the performance of methacrylate-based membranes in specific applications. The high polarity of the cyano group can be leveraged for affinity-based separations, where specific molecules in a mixture have a stronger interaction with the membrane material. mdpi.com For example, in gas separation, the polarity imparted by cyano groups has been shown to improve the selective separation of CO₂ from N₂ by increasing the solubility of the more polar CO₂ gas in the membrane. researchgate.netresearchgate.net Similarly, in liquid separations, these polar groups could be used to selectively permeate or retain polar molecules from a nonpolar solvent. The ability to tune the membrane's surface energy and polarity makes poly(this compound) an interesting building block for advanced separation technologies. acs.org
Nanosphere and Nanolatex Formulations
A thorough review of available scientific literature and research databases did not yield specific studies concerning the synthesis or formulation of nanospheres and nanolatexes derived from the monomer this compound. While extensive research exists on the polymerization of related functional methacrylates and cyanoacrylates into nano-sized particles, this specific compound is not featured in the accessible literature regarding nanoparticle or nanolatex formation.
General methodologies for creating polymer nanospheres and nanolatexes often involve techniques such as emulsion, mini-emulsion, or dispersion polymerization. nih.govresearchgate.netnih.gov These processes typically require the monomer, a continuous phase (often water), a stabilizing agent or surfactant, and an initiator. researchgate.netaip.org The precise conditions and components are tailored to control particle size, morphology, and surface chemistry. For instance, the synthesis of functional nanolatex particles can be achieved through hydrothermal-sonochemical emulsion polymerization techniques. researchgate.net Similarly, dispersion polymerization in a suitable solvent system is another established method for producing well-defined, sub-micron polymer nanogels. nih.gov
The polymerization of monomers containing a methacrylate group is well-documented, and various controlled radical polymerization techniques, such as Reversible Addition-Fragmention chain Transfer (RAFT) polymerization, are employed to synthesize copolymers with specific functionalities. aip.orgcmu.edu The presence of a cyano- group in other monomers, like alkyl 2-cyanoacrylates, is known to influence their polymerization behavior significantly, often favoring anionic polymerization pathways unless specific acidic conditions are met to allow for radical polymerization. nih.gov
However, without specific experimental research on this compound, it is not possible to provide detailed research findings, data tables, or specific formulation parameters for its use in nanosphere or nanolatex applications. Such information would be purely speculative and would not meet the standards of scientific accuracy. Further empirical research is required to determine the polymerization kinetics, optimal formulation conditions, and resulting nanoparticle characteristics for this particular monomer.
Future Perspectives and Emerging Research Directions
Integration with Nanotechnology
The functional groups of CAEMA are expected to play a crucial role in the development of advanced nanomaterials. The integration of polymers based on this monomer with nanotechnology is a promising frontier, with potential applications ranging from nanocomposites to sophisticated drug delivery systems.
Surface Functionalization of Nanoparticles : The cyano and amide groups in the CAEMA side chain offer strong potential for coordinating with or grafting onto the surface of nanoparticles (e.g., silica (B1680970), gold, quantum dots). This can lead to highly stable and well-dispersed nanocomposites. Research on similar functional methacrylates, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and 2-(tert-butylamino)ethyl methacrylate (TBAEMA), has demonstrated their utility in creating polymer brushes on mesoporous silica nanoparticles (MSNs) for applications like pH-responsive drug delivery. mdpi.comtu-dresden.de Future work could involve using Atom Transfer Radical Polymerization (ATRP) to grow poly(CAEMA) chains from initiator-functionalized nanoparticles, creating a dense polymer shell with reactive nitrile groups available for further modification. mdpi.com
Polymer Nanocomposites : Incorporating nanoparticles into a poly(CAEMA) matrix could lead to nanocomposites with enhanced mechanical, thermal, and optical properties. The strong hydrogen-bonding capability of the amide group could ensure excellent interfacial adhesion between the polymer and inorganic fillers, a critical factor for material performance.
Nanocarriers for Drug Delivery : The amphiphilic nature that could be imparted by copolymerizing CAEMA with other monomers (like hydrophilic HEMA or hydrophobic methyl methacrylate) makes it a candidate for self-assembling into micelles or polymersomes. nih.gov These nanostructures could encapsulate therapeutic agents. The development of molecularly imprinted polymers (MIPs) using monomers like DMAEMA in supercritical CO2 for controlled drug release suggests a potential pathway for CAEMA-based systems. researchgate.netnih.gov The cyanoacetamido group could provide specific recognition sites for targeted drug loading and release.
Table 1: Potential Nanotechnology Applications Based on Functional Methacrylate Analogs
| Functional Monomer | Nanotechnology Application | Potential Role for CAEMA |
|---|---|---|
| 2-(tert-butylamino)ethyl methacrylate (TBAEMA) | Grafting onto mesoporous silica nanoparticles (MSNs) for pH-responsive drug carriers. mdpi.com | The amide and cyano groups could serve as gates on MSNs, controlling drug release in response to specific stimuli. |
| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Forming polymer brushes on surfaces for creating SERS-active substrates with immobilized silver nanoparticles. tu-dresden.de | Poly(CAEMA) brushes could act as a template for synthesizing and stabilizing nanoparticles, creating functional surfaces for sensing. |
Sustainable Polymer Synthesis and Applications
The drive towards green chemistry is reshaping polymer synthesis. Future research on CAEMA will likely focus on sustainable routes and applications, such as biodegradable materials and renewable energy technologies.
Green Synthesis Routes : Traditional radical polymerization often involves volatile organic compounds (VOCs) as solvents. Future research could explore more sustainable methods for polymerizing CAEMA. For instance, the use of natural deep eutectic solvents (NADES), which have been successfully employed for the synthesis of poly(2-hydroxyethyl methacrylate), presents a promising, eco-friendly alternative. researchgate.net Emulsion or miniemulsion polymerization in aqueous media, a technique developed for monomers like DMAEMA, could also be adapted for CAEMA, reducing the reliance on organic solvents. researchgate.net
Biodegradable Polymers : The presence of ester and amide linkages in the CAEMA structure suggests a potential for hydrolytic or enzymatic degradation. Research on other methacrylate-based polymers has shown that incorporating labile bonds into the polymer backbone or side chains can impart biodegradability. google.comrsc.org For example, poly[2-(acetoacetoxy)ethyl methacrylate] peroxide was synthesized to include peroxide links in the main chain, promoting enzymatic degradation. rsc.org Similarly, hydrogel scaffolds based on 2-hydroxyethyl methacrylate (HEMA) have been rendered biodegradable by crosslinking with degradable poly(β-amino esters). nih.gov Future studies could investigate the susceptibility of poly(CAEMA) to degradation under physiological or environmental conditions, potentially leading to applications in temporary medical implants or environmentally benign plastics. nih.gov
Renewable Energy Applications : Functional polymers are critical in renewable energy devices. Methacrylate-based polymers are used as electrolytes or binders in batteries and solar cells. The polar cyano and amide groups in poly(CAEMA) could enhance ion conductivity, making it a candidate for solid polymer electrolytes in lithium-ion batteries.
Table 2: Comparison of Synthesis Methods for Methacrylate Polymers
| Synthesis Method | Description | Sustainability Aspect | Applicability to CAEMA |
|---|---|---|---|
| Solution Polymerization | Monomer and initiator are dissolved in a non-reactive solvent. | Often uses volatile organic compounds (VOCs). | Conventional method, but less sustainable. |
| Emulsion Polymerization | Polymerization occurs in emulsified monomer droplets within a continuous aqueous phase. researchgate.net | Water-based system reduces VOC emissions. | Highly promising for a greener synthesis of poly(CAEMA). |
| RAFT Polymerization | A controlled radical polymerization technique allowing for synthesis of polymers with defined architecture. rsc.org | Can be performed in aqueous media, offering control and sustainability. researchgate.net | Ideal for creating well-defined block copolymers of CAEMA for advanced applications. |
High-Throughput Screening for Material Discovery
The discovery of novel materials with specific functionalities can be accelerated significantly by high-throughput screening (HTS) and combinatorial material science. This approach is particularly well-suited for polymer research, where a vast parameter space can be explored by varying monomer composition, molecular weight, and architecture.
Combinatorial Polymer Synthesis : HTS can be used to rapidly synthesize libraries of copolymers containing CAEMA and other (meth)acrylate monomers. By systematically varying the monomer ratios, researchers can quickly map out structure-property relationships. For example, creating a library of copolymers of CAEMA with a hydrophilic monomer like HEMA and a hydrophobic monomer like butyl methacrylate could allow for the rapid identification of compositions that exhibit specific thermal transitions, surface energies, or self-assembly behaviors.
Screening for Functional Properties : Once a polymer library is created, HTS methods can be employed to screen for desired properties. For instance, if the goal is to develop a new adhesive, arrays of the different polymers can be tested for their adhesive strength. If developing a responsive material, the library can be screened for changes in optical properties or swelling behavior in response to stimuli like pH or temperature. This approach has been implicitly used in developing drug delivery systems where different polymer formulations are tested for drug loading and release kinetics. conicet.gov.ar
Table 3: Hypothetical High-Throughput Screening Workflow for CAEMA-based Copolymers
| Step | Action | High-Throughput Method | Desired Outcome |
|---|---|---|---|
| 1. Library Generation | Synthesize copolymers of CAEMA with Comonomer A (hydrophilic) and Comonomer B (hydrophobic) in a multi-well plate. | Automated liquid handling robots for monomer and initiator dispensing. | An array of polymers with a wide range of compositions and polarities. |
| 2. Property Characterization | Analyze the molecular weight and composition of each polymer in the library. | High-throughput Gel Permeation Chromatography (GPC). | Data on the physical characteristics of each unique polymer. |
| 3. Functional Screening | Deposit the polymer library onto a substrate to form a microarray and expose it to different pH solutions. | Automated optical microscopy or contact angle goniometry. | Identification of "hit" compositions that show significant pH-responsive swelling or wettability changes. |
Advanced Manufacturing Techniques for Polymer Structures
The ability to process polymers into complex, functional structures is key to their application. Polymers derived from CAEMA are expected to be compatible with several advanced manufacturing techniques, enabling the fabrication of devices with micro- and nano-scale features.
3D Printing (Stereolithography) : CAEMA, as a methacrylate-based monomer, is an excellent candidate for photopolymerization. This makes it suitable for stereolithography (SLA), a 3D printing technique that uses UV light to cure a liquid resin layer-by-layer. Resins containing CAEMA or its copolymers could be printed into complex 3D scaffolds for tissue engineering or custom-designed microfluidic devices. researchgate.net The cyanoacetamido groups within the 3D-printed structure would provide sites for post-fabrication surface modification, allowing for the attachment of biomolecules or other functional moieties.
Electrospinning : This technique uses an electric field to draw fine fibers from a polymer solution or melt, producing non-woven mats with high surface area-to-volume ratios. matec-conferences.org Methacrylate-based copolymers have been successfully electrospun into nanofibers for applications in drug delivery and filtration. researchgate.net A solution of poly(CAEMA) or its copolymers could be electrospun to create nanofibrous membranes. researchgate.net These functional membranes could be used as highly sensitive filters, wound dressings with tailored surface chemistry, or scaffolds that mimic the extracellular matrix for tissue culture.
Photolithography : Photolithography is a cornerstone of microfabrication, used to pattern materials on a substrate. While poly(methyl methacrylate) (PMMA) is a classic resist material, it can be photosensitized to work with standard UV wavelengths. semanticscholar.org Similarly, a CAEMA-based polymer could be formulated into a photoresist. researchgate.net The functional side chains could potentially influence the etching resistance or allow for novel "functional lithography" approaches, where the patterned polymer itself carries a chemical functionality for subsequent processing steps.
Table 4: Advanced Manufacturing Techniques and Potential for CAEMA-based Polymers
| Technique | Principle | Potential Application for CAEMA Polymers |
|---|---|---|
| 3D Printing (SLA) | UV light selectively cures a liquid photopolymer resin. researchgate.net | Fabrication of 3D scaffolds for tissue engineering with functional surfaces for cell adhesion. |
| Electrospinning | A high voltage electric field draws a polymer solution into nanofibers. matec-conferences.orgmdpi.com | Creation of high-surface-area membranes for filtration, catalysis, or as functional wound dressings. |
| Photolithography | A light source is used to transfer a geometric pattern to a light-sensitive material (photoresist). semanticscholar.org | Development of functional photoresists where the patterned polymer has reactive sites for sensors or microreactors. |
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and indirect-vent goggles to prevent skin/eye contact. Use face shields during bulk handling .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols. Local exhaust ventilation is recommended during transfers .
- Spill Management : Absorb spills with inert materials (e.g., sand), neutralize with dilute sodium bicarbonate, and dispose as hazardous waste .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent polymerization or moisture absorption .
How can researchers characterize the structural integrity of this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the presence of methacrylate (δ ~5.6–6.1 ppm for vinyl protons) and cyanoacetamide (δ ~3.2–3.5 ppm for methylene groups adjacent to the cyano group) .
- FTIR : Peaks at ~2250 cm (C≡N stretch) and ~1720 cm (ester C=O) validate functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>98% for most synthetic batches) .
What strategies optimize copolymerization of this compound with hydrophilic monomers?
Q. Advanced
- Monomer Selection : Pair with hydroxyethyl methacrylate (HEMA) or acrylic acid to enhance hydrophilicity. Reactivity ratios (e.g., determined via the Fineman-Ross method) guide feed ratios .
- Initiator Systems : Use azobisisobutyronitrile (AIBN) at 60–70°C for radical polymerization. Oxygen inhibition can be mitigated by degassing with N .
- Post-Polymerization Analysis : Gel permeation chromatography (GPC) evaluates molecular weight distribution, while differential scanning calorimetry (DSC) monitors glass transition temperatures (T) .
How can researchers address contradictory reactivity data in derivatives of this compound?
Q. Advanced
- Controlled Experiments : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, polar aprotic solvents (DMF) may accelerate acylation but promote side reactions .
- Computational Modeling : Density functional theory (DFT) predicts electronic effects of substituents on reaction pathways. Compare calculated activation energies with experimental yields .
- Cross-Validation : Use multiple analytical techniques (e.g., LC-MS for intermediate tracking) to resolve ambiguities in product formation .
What methodologies evaluate the biological activity of this compound derivatives?
Q. Advanced
- Antioxidant Assays : DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests quantify activity. IC values <100 µM suggest therapeutic potential .
- Anti-Inflammatory Models : In vivo carrageenan-induced paw edema assays in rodents measure inhibition of inflammation (dose range: 10–50 mg/kg). Histopathological analysis validates tissue-level effects .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) assess biocompatibility. Derivatives with >80% cell viability at 100 µM are prioritized for further study .
How can researchers mitigate challenges in scaling up this compound synthesis?
Q. Advanced
- Process Optimization : Transition from batch to flow chemistry for better heat/mass transfer. Use inline FTIR for real-time monitoring of reaction progress .
- Byproduct Management : Implement fractional distillation or recrystallization to remove unreacted monomers or oligomers .
- Quality Control : Establish in-process checks (e.g., TLC, GC-MS) to ensure batch consistency. Statistical process control (SPC) charts track critical parameters (yield, purity) .
What are the key considerations for incorporating this compound into drug delivery systems?
Q. Advanced
- Polymer Design : Synthesize amphiphilic block copolymers (e.g., with PEG methacrylate) for micelle formation. Dynamic light scattering (DLS) confirms nanoparticle size (target: 50–200 nm) .
- Drug Loading : Use solvent evaporation or dialysis methods to encapsulate hydrophobic drugs. UV-Vis spectroscopy quantifies loading efficiency .
- Release Kinetics : Conduct pH-dependent release studies (e.g., in simulated gastric/intestinal fluids). Zero-order kinetics are ideal for sustained delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
